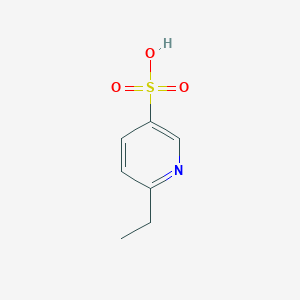
6-Ethylpyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the 3-position is substituted with a sulfonic acid group and the 6-position with an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Diazotation and Substitution: One common method for synthesizing 6-Ethylpyridine-3-sulfonic acid involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. .
Direct Sulfonation: Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts
Industrial Production Methods:
- The industrial production of this compound often employs the diazotation and substitution method due to its efficiency and scalability. The process involves the use of large-scale reactors and controlled conditions to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 6-Ethylpyridine-3-sulfonic acid can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonyl hydrides.
Applications De Recherche Scientifique
Chemistry:
- 6-Ethylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. It also serves as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethyl group may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Pyridine-3-sulfonic acid: Lacks the ethyl group at the 6-position, making it less hydrophobic.
6-Methylpyridine-3-sulfonic acid: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
Uniqueness:
- The presence of the ethyl group at the 6-position in 6-Ethylpyridine-3-sulfonic acid provides unique steric and electronic characteristics, making it more hydrophobic and potentially more selective in its interactions with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
801144-32-1 |
|---|---|
Formule moléculaire |
C7H9NO3S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
6-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-7(5-8-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
Clé InChI |
YEMUOVGPLRZEGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


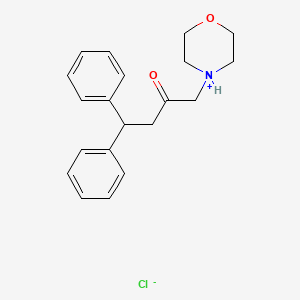
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
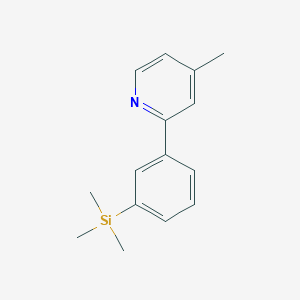
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
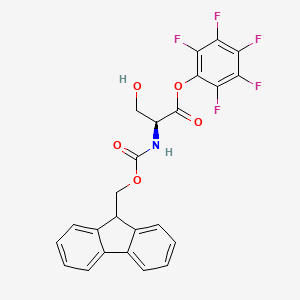
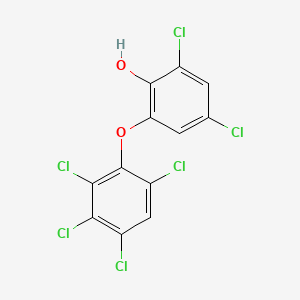
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
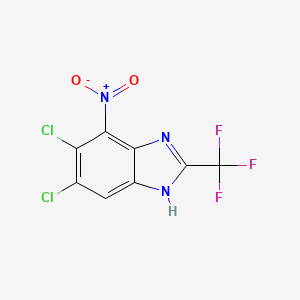
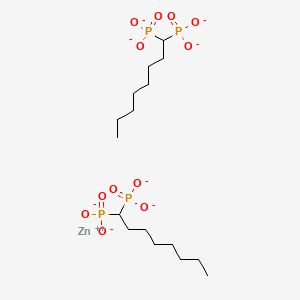
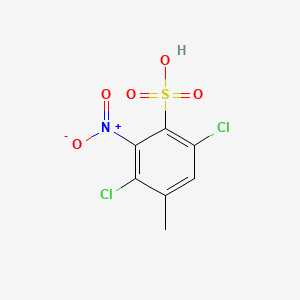
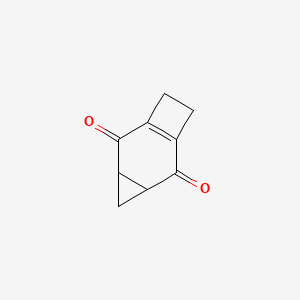
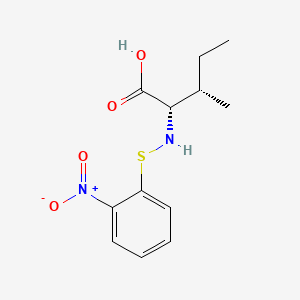
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
